6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-6-4-3-5-7-15)26-20-22-17(12-23(13)20)14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYUIDFSAFMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with methyl isocyanate to yield the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showcasing promising activity.
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Case Study : A study conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives found that this specific compound exhibited potent activity against human breast adenocarcinoma (MCF7) cells. The mechanism involves apoptosis induction through mitochondrial dysfunction and caspase activation.
Structure-Activity Relationship (SAR)
The biological activity of 6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be influenced by structural modifications.
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases lipophilicity and cellular uptake |
| Variation in phenyl substitution | Alters selectivity towards different cancer types |
| Presence of thiazole ring | Enhances antimicrobial and anticancer activity |
Study on Antimicrobial Effects
A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Mechanisms
Another investigation focused on the compound's interaction with tubulin. It was found to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This action effectively halted cancer cell mitosis and induced apoptosis.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine
- 4-methoxyphenyl-2-aminothiazole
- N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the imidazo[2,1-b][1,3]thiazole core with the 4-methoxyphenyl and N-phenyl groups enhances its potential as a versatile compound for various applications .
Biological Activity
6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and its structural complexity that allows for various interactions within biological systems.
Chemical Structure and Properties
The compound features several key functional groups:
- Imidazo[2,1-b][1,3]thiazole core structure.
- Methoxyphenyl group which may enhance lipophilicity and biological interactions.
- Carboxamide functionality that could play a role in receptor binding.
This unique combination of structural elements contributes to its biological activity, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : A study reported that derivatives of imidazo[2,1-b][1,3]thiazole exhibited potent activity against FLT3-dependent human AML cell lines (MV4-11) with IC50 values as low as 0.002 μM . This suggests that the compound could potentially inhibit FLT3 kinase activity effectively.
- Broad Spectrum Antitumor Activity : In vitro studies conducted on 60 different cancer cell lines demonstrated that imidazo-thiazole derivatives possess significant antineoplastic activity across various types of cancers including leukemia and solid tumors .
The mechanism by which these compounds exert their effects appears to involve:
- Inhibition of Kinases : Many imidazo-thiazole derivatives inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells without causing cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR analyses:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and potency |
| Variation in phenyl substituents | Altered selectivity towards specific cancer types |
| Changes in carboxamide position | Impact on binding affinity to targets |
Study 1: FLT3 Inhibition
In a study focusing on AML treatment, a derivative similar to the compound showed significant inhibition of FLT3 with an IC50 value of 0.022 μM in enzymatic assays . This establishes a direct link between structural characteristics and biological efficacy.
Study 2: Antitumor Activity Screening
A comprehensive screening against a panel of 60 cancer cell lines revealed that certain derivatives exhibited potent antitumor activity with IC50 values ranging from 0.5 μM to 10 μM across different types of cancers including breast and colon cancers .
Q & A
Q. What are the key synthetic pathways for synthesizing 6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds between thiazole intermediates and aryl amines .
- Cyclization : Optimized conditions (e.g., reflux in acetonitrile or DMF with iodine) to form the imidazo[2,1-b][1,3]thiazole core, as seen in analogous heterocyclic syntheses .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product, followed by HPLC analysis to confirm purity (>98%) .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
- Analytical techniques :
- HPLC : To assess purity (>98% for research-grade compounds) .
- NMR spectroscopy : and NMR to confirm substituent positions and absence of unreacted intermediates (e.g., methoxy group at 4-position, methyl group on thiazole) .
- Mass spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating the compound's solubility and stability in biological assays?
- Solubility screening : Use of DMSO stock solutions (10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubation at 37°C in serum-containing media, followed by LC-MS to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. What methodological approaches are employed to resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral) across studies?
- Comparative assay design : Use standardized cell lines (e.g., MCF-7 for cancer, Vero E6 for antiviral) and consistent dosing (IC calculations) to minimize variability .
- Structural analogs : Synthesis of derivatives (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Western blotting or flow cytometry to assess apoptosis (caspase-3 activation) versus antiviral entry inhibition (e.g., spike protein binding) .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Molecular docking : Identification of binding poses in target proteins (e.g., tubulin for anticancer activity) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME to predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- QSAR modeling : Regression analysis of substituent effects (e.g., methoxy vs. trifluoromethyl) on bioactivity .
Q. What strategies are effective in mitigating byproduct formation during the cyclization step of synthesis?
- Reaction optimization :
- Solvent selection : Polar aprotic solvents (DMF) improve cyclization efficiency compared to THF .
- Catalyst screening : Triethylamine or iodine to accelerate ring closure and reduce dimerization .
Q. How do researchers validate target engagement in cellular models for this compound?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to capture interacting proteins, identified via mass spectrometry .
- Fluorescence microscopy : FITC-labeled derivatives to track cellular uptake and sublocalization (e.g., mitochondrial targeting) .
- CRISPR knockouts : Cell lines with deleted putative targets (e.g., mTOR or EGFR) to confirm on-mechanism activity .
Contradiction Analysis and Data Interpretation
Q. How should researchers address discrepancies in reported cytotoxicity values across different laboratories?
- Standardization : Adopt common protocols (e.g., MTT assay with 48-hour exposure) and reference compounds (e.g., doxorubicin as a positive control) .
- Batch variability : NMR and LC-MS to confirm compound identity and purity across labs .
- Cross-validation : Independent replication in a third-party lab using blinded samples .
Q. What experimental evidence supports or refutes the hypothesis of off-target effects in kinase inhibition studies?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Selectivity ratios : Compare IC values for primary targets (e.g., CDK4) versus unrelated kinases (e.g., PKA) .
- Rescue experiments : Overexpression of suspected off-target kinases to restore cellular viability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
